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Compound of Interest

Compound Name: Isoevodiamine

CAS No.: 518-18-3

Cat. No.: B3029074 Get Quote

H,

C, NOESY, HMBC) Target Molecule: Isoevodiamine (vs. Evodiamine) Audience: Medicinal
Chemists, Analytical Scientists

Executive Summary & Scientific Context
Isoevodiamine is a quinazolinocarboline alkaloid structurally related to Evodiamine, a major

bioactive component of Evodia rutaecarpa. In drug development, distinguishing

Isoevodiamine from Evodiamine is critical because:

Stereochemical Efficacy: The biological activity (e.g., thermoregulation, antitumor effects) is

often stereospecific to the (

)-configuration at the C-13b chiral center. Isoevodiamine is frequently identified as the (

)-enantiomer or the C-13b epimer formed during non-stereoselective synthesis or extraction.

Structural Stability: Under acidic conditions, Evodiamine can undergo ring-opening to form

stable hydrates or rearrange into "Iso" forms (e.g., Rhetsinine-type structures).

Regulatory Compliance: Accurate assignment of the C-13b stereocenter and the N-14

methylation site is required for IND (Investigational New Drug) filings.

This protocol provides a definitive NMR workflow to distinguish Evodiamine (typically the (
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)-cis-fused isomer) from Isoevodiamine (the (

)-isomer or structural variant) using dipolar coupling (NOE) and long-range heteronuclear
correlations (HMBC).

Sample Preparation Protocol
To ensure high-resolution data and prevent solvent-induced isomerization:

Solvent Selection:

Preferred:DMSO-d

(99.9% D).

Reason: Excellent solubility for indole alkaloids; stabilizes exchangeable protons (Indole

NH) which are crucial for NOE analysis.

Alternative:CDCl

(Neutralized).

Warning: Acidic traces in chloroform can catalyze the epimerization of Evodiamine to

Isoevodiamine or dehydration to Dehydroevodiamine. Always filter through basic

alumina if using CDCl

.

Concentration: 5–10 mg in 600 µL solvent (for 500/600 MHz instruments).

Temperature: 298 K (25°C).

NMR Experimental Workflow
1D H NMR: The "Fingerprint" Region
The distinction between Evodiamine and Isoevodiamine relies heavily on the chemical shift

and multiplicity of the H-13b methine proton and the N-14 Methyl group.

Key Diagnostic Signals (in CDCl

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3029074?utm_src=pdf-body
https://www.benchchem.com/product/b3029074?utm_src=pdf-body
https://www.benchchem.com/product/b3029074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


):

Signal
Evodiamine (

-isomer)

Isoevodiamine (

-isomer/Epimer)
Mechanistic Insight

H-13b 5.80 – 5.95 ppm (s) 6.10 – 6.30 ppm (s)

The H-13b proton is

deshielded in the Iso-

form due to

anisotropic effects

from the carbonyl (C-

5) in the trans-fused

or epimeric

orientation.

N-14 Me 2.45 – 2.50 ppm (s) 2.55 – 2.65 ppm (s)

Methyl group position

varies slightly due to

ring puckering

changes between cis

and trans fusion.

Indole NH ~8.0 - 8.5 ppm (br s) ~8.0 - 8.5 ppm

Chemical shift is

concentration-

dependent; less

diagnostic than H-13b.

2D NOESY: Stereochemical Assignment (The Gold
Standard)
This is the critical step for validating the "Iso" identity. You must determine the relative

orientation of H-13b relative to the indole ring and the N-methyl group.

Evodiamine (cis-fused/S-form):

Strong NOE correlation between H-13b and H-14 (if H-14 were present, but here we look

for N-Me).

Key NOE: H-13b shows a strong correlation to the Indole NH (if the ring fusion allows

proximity) or specific aromatic protons (H-1) depending on the pucker.
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Crucially: In the natural (

)-form, H-13b is often pseudo-axial, allowing specific cross-peaks to the methylene
protons at C-8.

Isoevodiamine (Epimer):

The ring fusion geometry changes (often to a more strained or planar trans-like

orientation).

Key NOE: The NOE pattern between H-13b and the N-Me group will differ in intensity

compared to the natural form due to the change in dihedral angle.

2D HMBC: Skeleton Confirmation
Use HMBC to ensure the "Iso" form is not a constitutional isomer (like a ring-opened ketone).

Target Correlation:H-13b to C-5 (Carbonyl, ~165 ppm) and C-7 (Methylene).

Validation: If the compound is the ring-opened hydrate (also sometimes called

Isoevodiamine in older literature), the C-5 carbonyl signal will shift significantly (to ~170-180

ppm or appear as a carboxylic acid/amide), and H-13b will shift upfield if it becomes adjacent

to an OH group.

Data Analysis & Interpretation Logic
The following logic gate ensures correct classification of the sample.
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Unknown Alkaloid Sample

1D 1H NMR: Locate H-13b

Chemical Shift (CDCl3)?

Likely Evodiamine (S-form)
(H-13b ~5.9 ppm)

~5.8-5.9 ppm

Likely Isoevodiamine (Epimer)
(H-13b >6.1 ppm)

>6.1 ppm

Ring-Opened/Hydrate Form
(H-13b shift anomalous)

Missing/Shifted

Run 2D NOESY

Analyze H-13b / N-Me Correlation

CONFIRMED: Evodiamine
(Diagnostic NOE Pattern A)

NOE Matches S-config

CONFIRMED: Isoevodiamine
(Diagnostic NOE Pattern B)

NOE Matches R-config

Click to download full resolution via product page

Figure 1: Decision tree for the NMR-based assignment of Evodiamine and Isoevodiamine.

Summary of Chemical Shifts (Reference Table)
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Nucleus Position
Evodiamine (

, ppm)

Isoevodiamine
(

, ppm)*

Multiplicity

H H-13b 5.85 6.15 s (Methine)

H N-Me 2.48 2.60 s

H H-5/6 (Aromatic) 7.0 - 7.5 7.0 - 7.5 m

C C-13b 68.5 71.2 CH

C C-5 (C=O) 164.5 164.8 Cq

C N-Me 36.5 37.2 CH

*Note: Values are approximate for CDCl

and may vary by ±0.1 ppm depending on concentration and temperature. Isoevodiamine here
refers to the C-13b epimer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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